![molecular formula C24H23N3O5 B3008051 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-83-6](/img/structure/B3008051.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been described. This reaction yielded a benzenesulfonamide derivative, which was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Detailed analysis would require experimental data such as melting point, boiling point, solubility, and spectral data .科学的研究の応用
1. Caspase-3 Inhibition
Disubstituted 1,2,3-triazoles, including a compound structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, have been prepared and evaluated as inhibitors against caspase-3, an important enzyme in apoptosis. Two of these triazoles showed potent inhibitory effects, indicating potential application in regulating cell death processes (Jiang & Hansen, 2011).
2. Antiallergic Agents
A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, structurally similar to the target compound, were synthesized in the search for novel antiallergic compounds. These compounds, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated significant potency as antiallergic agents in various assays (Menciu et al., 1999).
3. Enzyme Inhibition
New sulfonamides containing benzodioxane and acetamide moieties, related to the compound of interest, were synthesized and tested for their inhibitory activities against α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, particularly against yeast α-glucosidase, suggesting their potential in enzyme inhibition applications (Abbasi et al., 2019).
4. Antibacterial Agents
N-substituted sulfonamides bearing the benzodioxane moiety, structurally akin to the target compound, have been synthesized and investigated for their antibacterial potential. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
5. Organic Light-Emitting Devices
Compounds incorporating the dihydrobenzodioxin structure, such as phenanthroimidazole-functionalized molecules, have been utilized in the development of non-doped blue organic light-emitting devices. These compounds demonstrate significant potential in optoelectronic applications (Jayabharathi et al., 2018).
Safety and Hazards
将来の方向性
作用機序
References:
- Chen S, Guo F, Huang Y, Ma J, Li N, Sun J. Crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, C16H15N3O2S. Zeitschrift für Kristallographie - New Crystal Structures. 2014;229(2):99-100. Link
- AMG 9810 [(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)]: A Selective TRPV1 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. 2005;313(1):474-480. Link
- Cosmetics | Free Full-Text | The Inhibition of Oxidative Stress-Induced Apoptosis and Activation of β-Catenin Signaling by Tetrahydroxypropyl Ethylenediamine in Human Dermal Papilla Cells. Cosmetics. 2024;11(4):105. Link
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-22(26-9-3-4-10-26)15-27-14-18(17-5-1-2-6-19(17)27)23(29)24(30)25-16-7-8-20-21(13-16)32-12-11-31-20/h1-2,5-8,13-14H,3-4,9-12,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWQWUKKESSJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

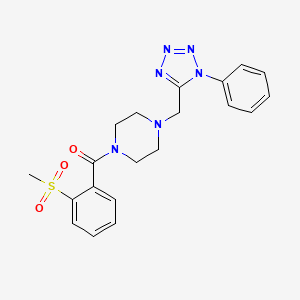
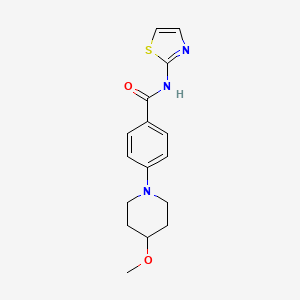
![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)
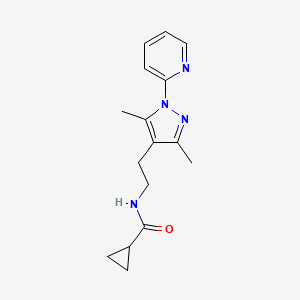
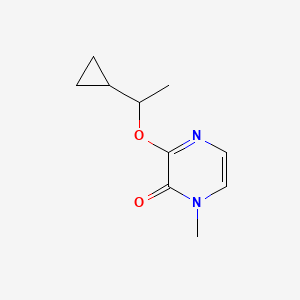
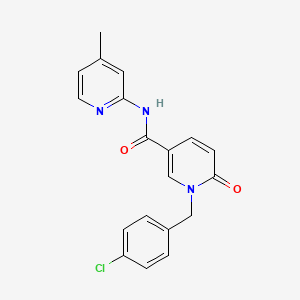
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)
![(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3007987.png)

